Red Violet 2RN Acid Anthraquinone

Description

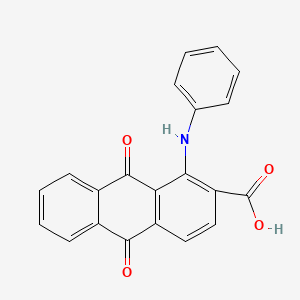

Red Violet 2RN Acid Anthraquinone is a synthetic anthraquinone-based dye primarily used in textile and industrial applications. As an acid dye, it is water-soluble and binds to protein-based fibers (e.g., wool, silk) through ionic interactions. Its structure features an anthraquinone core (9,10-anthracenedione) substituted with functional groups that confer its violet hue and chemical stability. Key substituents likely include sulfonic acid groups (–SO₃H) for solubility and amino (–NH₂) or hydroxyl (–OH) groups for chromophoric intensity . The dye exhibits excellent light fastness, making it suitable for applications requiring prolonged exposure to UV radiation .

Structure

3D Structure

Properties

CAS No. |

81-79-8 |

|---|---|

Molecular Formula |

C21H13NO4 |

Molecular Weight |

343.3 g/mol |

IUPAC Name |

1-anilino-9,10-dioxoanthracene-2-carboxylic acid |

InChI |

InChI=1S/C21H13NO4/c23-19-13-8-4-5-9-14(13)20(24)17-15(19)10-11-16(21(25)26)18(17)22-12-6-2-1-3-7-12/h1-11,22H,(H,25,26) |

InChI Key |

GNYBNEOJUARKPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Nitro-2-Methylanthraquinone

The foundational step involves nitration of anthraquinone derivatives. In a representative procedure, 1-nitro-2-methylanthraquinone is synthesized via Friedel-Crafts acylation of 1,4-dichlorobenzene with phthalic dichloride, followed by acidic ring closure. The methyl group at position 2 is introduced through alkylation or methylation reactions under controlled conditions.

Oxidation to 1-Nitroanthraquinone-2-Carboxylic Acid

The methyl group at position 2 is oxidized to a carboxylic acid using concentrated nitric acid (50–70% w/w) in nitrobenzene at 180–200°C. Key parameters include:

-

Reaction Medium : Nitrobenzene (1–1.5 mol per mol substrate) ensures solubility and prevents side reactions.

-

Oxidizing Agent : Nitric acid (3–5 mol equivalents) achieves 50–80% conversion, with optimal yields at 70%.

-

Workup : Cooling to 105–110°C precipitates the product, which is filtered and purified via steam distillation to remove residual nitrobenzene.

Yield : 70–80% after recrystallization.

Photocatalytic Oxidation of 2-Ethylanthraquinone Derivatives

Synthesis of 1-Anilino-2-Ethylanthraquinone

This method begins with nucleophilic substitution of 1-chloroanthraquinone with aniline in the presence of potassium carbonate, yielding 1-anilinoanthraquinone. Ethylation at position 2 is achieved via Friedel-Crafts alkylation or Grignard reactions.

Photocatalytic Conversion to Carboxylic Acid

The ethyl group at position 2 is oxidized using titanium dioxide (TiO₂) as a photocatalyst and hydrogen peroxide (H₂O₂) as an oxidizer in acetonitrile at 25°C. Under UV light, the reaction proceeds via radical intermediates, achieving near-quantitative conversion:

-

Catalyst Loading : 5 wt% TiO₂ (20 nm particle size).

-

Reaction Time : 5 hours.

Yield : 95.3% after solvent removal and crystallization.

Nucleophilic Aromatic Substitution with Aniline

Synthesis of 1-Chloroanthraquinone-2-Carboxylic Acid

Chlorination of anthraquinone-2-carboxylic acid using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) introduces a chloro group at position 1. The carboxylic acid at position 2 is retained through protective group strategies or selective reaction conditions.

Aniline Substitution

The chloro group is displaced by aniline under basic conditions (e.g., K₂CO₃ in DMF) at 150–180°C. Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields.

Yield : 60–75% after column chromatography.

Comparative Analysis of Synthesis Methods

Industrial Production and Optimization

Industrial-scale synthesis prioritizes the nitration-oxidation method due to compatibility with continuous-flow reactors. Recent advancements include:

Chemical Reactions Analysis

Types of Reactions

Red Violet 2RN Acid Anthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure into hydroquinone derivatives.

Substitution: Substitution reactions involve replacing one or more substituents on the anthraquinone ring with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like aluminum chloride and specific reaction conditions such as elevated temperatures.

Major Products

The major products formed from these reactions include various anthraquinone derivatives with different functional groups, which can alter the dye’s color properties and chemical behavior .

Scientific Research Applications

Chemical Properties and Structure

Red Violet 2RN Acid Anthraquinone is characterized by its molecular formula and has a complex structure that allows it to interact with various substrates effectively. Its chemical properties make it suitable for a range of applications, particularly in dyeing processes and as a potential therapeutic agent.

Applications in Textiles

Dyeing Agent:

this compound is primarily used as a dye in the textile industry. It imparts vibrant colors to fabrics such as wool and silk, providing excellent fastness properties. The dyeing process often results in bright purple or violet shades, which are desirable in fashion and home textiles .

Table 1: Dyeing Characteristics of this compound

| Fabric Type | Color Produced | Fastness Properties |

|---|---|---|

| Wool | Bright Purple | Excellent |

| Silk | Violet | Very Good |

| Cotton | Light Purple | Good |

Pharmaceutical Applications

Anticancer Properties:

Recent studies have highlighted the potential of anthraquinones, including this compound, as anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways .

Table 2: Anticancer Activity of Anthraquinones

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Red Violet 2RN | Breast Cancer | Induction of apoptosis | |

| Emodin | Various Cancers | ROS generation | |

| Aloe-emodin | Liver Cancer | Inhibition of cell proliferation |

Environmental Applications

Bioremediation:

this compound has shown promise in environmental applications, particularly in bioremediation. Its ability to degrade under specific conditions makes it a candidate for treating wastewater contaminated with dyes and other organic pollutants. The compound can be utilized by microorganisms that metabolize anthraquinones, thereby reducing environmental toxicity .

Case Studies

-

Textile Industry Implementation:

A case study conducted on a textile manufacturing facility demonstrated the effectiveness of this compound in dyeing wool fabrics. The study reported a significant reduction in water pollution due to the dye's high fixation rates on fibers, minimizing the amount released during washing processes . -

Pharmaceutical Research:

A systematic review examined various anthraquinones' anticancer properties, including this compound. The review concluded that this compound exhibits significant cytotoxicity against breast cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment . -

Environmental Remediation Study:

A pilot study explored the use of this compound in degrading textile effluents. Results indicated that specific microbial strains could effectively utilize this compound, leading to a reduction in color intensity and toxicity levels in treated water samples .

Mechanism of Action

The mechanism of action of Red Violet 2RN Acid Anthraquinone involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting cell proliferation. This property makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Compounds

Structural and Functional Group Analysis

Anthraquinone derivatives are distinguished by substituent positions (e.g., C-1, C-2) and functional groups, which dictate their chemical and biological properties:

Key Observations :

- Position of Functional Groups: Hydroxyl (–OH) or carboxyl (–COOH) groups at the C-2 position enhance antibacterial and antibiofilm activity, as seen in anthraquinone-2-carboxylic acid and rhein . In contrast, sulfonic acid groups (–SO₃H) in Red Violet 2RN and Anthraquinone Violet R improve solubility but may reduce bioactivity .

- Light Fastness: Acid anthraquinones like Red Violet 2RN and Anthraquinone Violet R exhibit superior light fastness compared to natural derivatives (e.g., carminic acid), which degrade under UV exposure .

- Degradation Pathways: Anthraquinone Violet R undergoes oxidative cleavage to form small molecules like benzoic acid under microbial treatment, whereas acid dyes like Red Violet 2RN are designed for environmental stability .

Bioactivity and Mechanism of Action

- Antibiofilm Activity: Anthraquinone-2-carboxylic acid and rhein disrupt MRSA biofilms by upregulating phosphate transport genes (e.g., pstS) and dispersing biofilm cells .

- Antimicrobial Properties: Natural anthraquinones like Rubiacordone A (6-acetoxy-1-hydroxy-2-methylanthraquinone) and barbaloin exhibit Gram-positive antibacterial effects, contrasting with synthetic dyes optimized for coloration rather than bioactivity .

Industrial and Environmental Performance

- Textile Applications : Red Violet 2RN, as an acid dye, outperforms disperse dyes (e.g., Disperse Violet 1) in protein fiber affinity but lacks suitability for synthetic polymers like polyester .

- Environmental Impact: Anthraquinone Violet R degrades into non-toxic metabolites (e.g., benzoic acid) under combined anaerobic/aerobic treatment, while acid dyes may persist due to sulfonic acid groups .

Q & A

Basic Research Questions

Q. How can researchers reliably identify Red Violet 2RN Acid Anthraquinone in complex matrices?

- Methodological Answer : Use the Borntragger test to detect free anthraquinones. Shake the sample with benzene, filter, and add 10% ammonia solution. A pink, red, or violet color in the ammonia phase confirms anthraquinone derivatives . For glycoside-bound forms, hydrolyze the sample with 5% sulfuric acid before extraction. Complement this with UV-Vis spectroscopy (absorption peaks at 400–600 nm) and FTIR (characteristic C=O stretching at ~1670 cm⁻¹ and aromatic C-H vibrations) for structural validation .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- FTIR : Identify functional groups (e.g., hydroxyl, carbonyl) and aromatic backbone .

- NMR : Use H and C NMR to resolve substituent positions (e.g., methyl or toluidino groups at C-4 in Solvent Violet 13) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., CHNO for 1-hydroxy-4-(p-toluidino)anthraquinone) and fragmentation patterns .

Q. How can researchers assess the purity of synthesized this compound?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Use silica gel plates with benzene:ethyl acetate (9:1) as the mobile phase. Compare R values against a standard .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column and UV detection at 254 nm. Calculate purity using peak area normalization .

- Melting Point Analysis : Compare observed MP (e.g., 252°C for anthraquinone derivatives) with literature values .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the synthesis of this compound?

- Methodological Answer :

- Synthetic Routes : Compare Friedel-Crafts acylation (using anthracene and chromic acid) vs. condensation of phthalic anhydride with benzene derivatives. Monitor by-products (e.g., disubstituted isomers) using HPLC .

- Reaction Conditions : Optimize temperature (e.g., 150–200°C for sulfonation), solvent polarity, and catalyst loading (e.g., HSO for sulfonate displacement) .

- Yield Improvement : Use fractional crystallization or column chromatography to isolate the target compound from by-products .

Q. How can contradictory bioactivity data for this compound be resolved in antibacterial studies?

- Methodological Answer :

- Replicate Experiments : Standardize bacterial strains (e.g., E. coli ATCC 25922) and culture conditions (pH, temperature) to minimize variability .

- Dose-Response Analysis : Calculate EC values using serial dilutions (e.g., 0.1–100 µg/mL) and nonlinear regression models .

- Mechanistic Studies : Apply AIM theory to correlate electron density at reactive sites (e.g., carbonyl groups) with antibacterial efficacy. Use computational tools like Gaussian for quantum mechanical calculations .

Q. What advanced analytical techniques are recommended for tracking this compound as an emerging environmental contaminant?

- Methodological Answer :

- LC-MS/MS : Quantify trace levels (ppb) in water samples using multiple reaction monitoring (MRM) transitions specific to the compound .

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (e.g., 48-hour LC) and bioaccumulation potential .

- Regulatory Compliance : Align with CLP Annex VI guidelines for hazard classification (e.g., H410: toxic to aquatic life) and labeling .

Q. How can computational methods enhance the understanding of this compound's photostability and dyeing properties?

- Methodological Answer :

- TD-DFT Calculations : Predict UV-Vis absorption spectra and compare with experimental data to identify chromophore interactions .

- Molecular Dynamics (MD) Simulations : Model interactions between the dye and textile fibers (e.g., cellulose) to optimize fixation efficiency .

- Spectral Database Mining : Cross-reference with NIST Standard Reference Data for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.